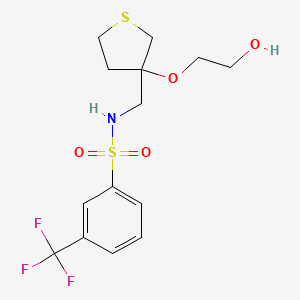

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

描述

属性

IUPAC Name |

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO4S2/c15-14(16,17)11-2-1-3-12(8-11)24(20,21)18-9-13(22-6-5-19)4-7-23-10-13/h1-3,8,18-19H,4-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRFGRKCEMBBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Thiophene derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth and exhibit antifungal properties. The sulfamoyl group is particularly noted for its interaction with enzymes and receptors involved in microbial resistance mechanisms, suggesting that this compound could serve as a potential antimicrobial agent .

Anti-inflammatory Properties

The presence of the hydroxyethoxy group may contribute to the anti-inflammatory effects observed in related compounds. Studies have demonstrated that thiophene derivatives can inhibit the production of pro-inflammatory cytokines, reducing inflammation in various models .

Case Studies and Research Findings

-

Inhibition of Type III Secretion System (T3SS) :

A study focused on targeting virulence factors in Gram-negative bacteria found that compounds similar to this compound effectively inhibited T3SS activity, which is crucial for bacterial pathogenicity . -

Antiviral Activity :

While specific antiviral data for this compound is limited, related sulfamoyl compounds have exhibited inhibitory effects against viral replication in various assays. The structural features of this compound may allow it to interact effectively with viral proteins, leading to reduced viral load in infected cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfamoyl group may inhibit specific enzymes involved in bacterial metabolism.

- Receptor Interaction : The hydroxyethoxy moiety could enhance binding to biological receptors, increasing the compound's efficacy.

- Solubility Enhancement : Improved solubility due to the hydroxyethoxy group may lead to better absorption and distribution within biological systems.

Summary of Findings

科学研究应用

Based on the search results, here's what is known about compounds containing the "N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)" group:

General Information:

- Molecular Fragments: The "N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)" group, when combined with other chemical moieties, can form compounds with potential biological activities. The presence of a tetrahydrothiophene moiety can enhance lipophilicity and biological interactions. A hydroxyethoxy group may influence solubility and bioavailability.

Examples of Compounds and Their Applications:

- Methyl 3-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate:

- N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide:

- 3-(2-bromophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)propanamide:

- This compound combines a bromophenyl moiety with a tetrahydrothiophene and a hydroxyethoxy group.

- It is a synthetic derivative with potential biological activities in pharmacology and medicinal chemistry.

- Molecular Formula: C16H22BrNO3S

- Molecular Weight: 388.32

- N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide:

- Chemistry: It can be a building block for synthesizing more complex molecules and a reagent in organic synthesis.

- Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

- Medicine: Research focuses on its potential therapeutic effects and its role as a pharmacological tool.

- It may exert biological effects through enzyme inhibition, receptor modulation, or antioxidant activity.

- Related Oxalamide Derivatives:

- N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

- N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Potential Mechanisms of Action and Biological Activity:

- Enzyme Inhibition: Compounds with this group have shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation: The presence of a bromophenyl group may enhance binding affinity to certain receptors, potentially affecting signaling pathways.

- Antioxidant Activity: Some derivatives may possess antioxidant properties, protecting cells from oxidative stress.

- Anti-diabetic research: Some sulfonamide derivatives are being explored for managing type 2 diabetes .

相似化合物的比较

Structural Modifications and Substituent Effects

The following compounds share the benzenesulfonamide scaffold but differ in substituents, leading to variations in properties:

Physicochemical and Pharmacokinetic Considerations

- Solubility : The hydroxyethoxy group in the target compound may confer better solubility than analogs with purely alkyl or aryl substituents (e.g., N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。